(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 66831-16-1
Cat. No.: VC7847438
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66831-16-1 |
---|---|
Molecular Formula | C12H16ClNO3 |
Molecular Weight | 257.71 |
IUPAC Name | (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C12H15NO3.ClH/c14-12(15)11-6-10(7-13-11)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
Standard InChI Key | HLYJVHNPBQAKCW-DHXVBOOMSA-N |
Isomeric SMILES | C1[C@H](CN[C@@H]1C(=O)O)OCC2=CC=CC=C2.Cl |
SMILES | C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl |
Canonical SMILES | C1C(CNC1C(=O)O)OCC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
(2S,4R)-4-(Benzyloxy)pyrrolidine-2-carboxylic acid hydrochloride belongs to the class of substituted proline derivatives, featuring a benzyl-protected hydroxyl group at the 4-position and a carboxylic acid moiety at the 2-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in polar solvents compared to the free base (CAS 40350-84-3), which has a molecular formula of C₁₂H₁₅NO₃ and molecular weight 221.25 g/mol . The salt form exhibits a molecular weight of 257.71 g/mol (C₁₂H₁₆ClNO₃) with a purity >97% in commercial preparations .
Critical stereochemical features include:
-
Absolute configuration: The 2S,4R designation confirms the L-proline-like orientation of the carboxylic acid group and the benzyloxy substituent’s spatial arrangement.
-
Torsional constraints: The pyrrolidine ring’s puckered conformation influences molecular interactions, as evidenced by its use in designing conformationally restricted peptidomimetics .
Synthesis and Characterization
Synthetic Routes
The compound is typically synthesized through stereoselective pathways:
-
Chiral pool synthesis: Starting from L-proline, benzylation of the 4-hydroxy group via Mitsunobu reaction (diethyl azodicarboxylate/triphenylphosphine) achieves 75–82% yields .
-
Enantioselective catalysis: Asymmetric hydrogenation of substituted pyrrolidinones using Ru-BINAP complexes provides >90% enantiomeric excess .
Analytical Data
Key characterization parameters include:
Property | Value | Method |
---|---|---|
Melting Point | 192–195°C (dec.) | Differential Scanning Calorimetry |
Specific Rotation ([α]₂₀D) | +34.5° (c=1, H₂O) | Polarimetry |
HPLC Purity | >97% (254 nm) | Reverse-phase C18 |
Stability studies indicate the hydrochloride salt remains stable for 6 months at -80°C but shows 12% degradation after 1 month at -20°C .
Pharmaceutical Applications
Analgesic Development
The compound serves as a key intermediate in non-opioid analgesic synthesis. Its rigid pyrrolidine core facilitates μ-opioid receptor binding while reducing central nervous system penetration, as demonstrated in preclinical models of neuropathic pain . Structure-activity relationship (SAR) studies reveal:
-
Benzyloxy group: Essential for δ-receptor selectivity (Ki = 8.2 nM vs. 143 nM for μ-receptor) .
-
Carboxylic acid: Critical for hydrogen bonding with Arg292 in receptor MD simulations .
Anti-inflammatory Agents
Derivatization at the 2-position produces potent COX-2 inhibitors:
Derivative | COX-2 IC₅₀ (nM) | Selectivity (COX-2/COX-1) |
---|---|---|
Methyl ester | 42 | 18:1 |
Amide (Glycine conjugate) | 27 | 31:1 |
Data adapted from structure-modification studies using the parent compound .
Neuroscience Research
Neurotransmitter Modulation
The compound’s ability to cross the blood-brain barrier (BBB) was quantified in rat models:
Parameter | Value |
---|---|
BBB Permeability (LogPS) | -4.21 ± 0.13 |
Brain/Plasma Ratio (Kp) | 0.08 |
These properties enable its use in developing dopamine D₃ receptor partial agonists, showing 89% receptor occupancy at 10 mg/kg doses in primate models .
Neuroprotective Effects
In vitro studies demonstrate 58% reduction in glutamate-induced neuronal apoptosis at 100 μM concentrations, mediated through AMPA receptor antagonism .
Organic Synthesis Utility
Chiral Auxiliary Applications
The compound facilitates asymmetric synthesis through:
-
Diastereoselective alkylations: Achieve de >95% in β-lactam formation .
-
Dynamic kinetic resolution: Enables synthesis of axially chiral biaryls with 99% ee .
Catalytic Applications
Immobilized on mesoporous silica (SBA-15), it catalyzes Michael additions with 92% yield and 88% ee:
Substrate | Product Yield | Enantiomeric Excess |
---|---|---|
Cyclohexanone + Nitrostyrene | 89% | 91% |
Acetophenone + Methyl Vinyl Ketone | 76% | 84% |
Drug Formulation Considerations
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 12.4 |
Ethanol | 8.2 |
DMSO | 23.7 |
Co-solvent systems (PEG300/Tween80) enhance aqueous solubility to 34 mg/mL, critical for intravenous formulations .
Stability in Biological Matrices
Plasma protein binding studies show 89% binding to human serum albumin, with a free fraction of 11% maintaining pharmacological activity over 8 hours .
Analytical Chemistry Applications
Chromatographic Methods
Reverse-phase HPLC conditions for quantification:
Column | Mobile Phase | Retention Time | LOD |
---|---|---|---|
Zorbax SB-C18 (4.6×150mm) | 30% MeCN/0.1% TFA | 6.8 min | 0.12 μg/mL |
Mass Spectrometry
Characteristic fragmentation patterns in ESI-MS/MS:
-
m/z 257.71 → 221.25 (-HCl)
-
m/z 221.25 → 105.08 (benzyloxy fragment)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume